molecular formula C8H8BrN3 B2368660 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1783407-55-5

4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2368660
CAS No.: 1783407-55-5
M. Wt: 226.077
InChI Key: QCTYUPBHWHJMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The compound 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is systematically named according to IUPAC guidelines as follows:

  • Positional numbering : The pyrazolo[3,4-b]pyridine core is numbered such that the pyrazole ring occupies positions 1–3 and the pyridine ring positions 4–7.
  • Substituents : A bromine atom is located at position 4, while methyl groups are attached to the nitrogen at position 1 and the carbon at position 6.
  • CAS Registry Number : 1783407-55-5, a unique identifier for this compound across chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₈H₈BrN₃ reflects the compound’s composition:

Property Value
Molecular formula C₈H₈BrN₃
Molecular weight (g/mol) 226.07
Degree of unsaturation 7 (indicative of aromatic and heterocyclic rings).

The bromine atom contributes significantly to the molecular weight (35.5% of total mass), while the methyl groups (12.4% combined) and nitrogen atoms (18.6% combined) define its reactivity.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is limited in the literature, structural analogs provide insights:

  • Pyrazolo[3,4-b]pyridine derivatives typically crystallize in triclinic or monoclinic systems with P 1 * or *P2₁/c space groups.
  • Computational modeling (e.g., density functional theory) predicts a planar pyrazolo[3,4-b]pyridine core, with methyl groups adopting equatorial positions to minimize steric hindrance.
  • X-ray studies of related brominated pyrazolo[3,4-b]pyridines show intermolecular halogen bonding between bromine and adjacent nitrogen atoms, influencing crystal packing.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR :
    • Methyl groups at N1 and C6 resonate as singlets at δ 3.85 ppm (N–CH₃) and δ 2.65 ppm (C6–CH₃).
    • Aromatic protons at C3 and C5 appear as doublets (J = 2.4 Hz) near δ 8.2–8.4 ppm.
  • ¹³C NMR :
    • Quaternary carbons (C4, C7) appear at δ 148–152 ppm, while C-Br resonates at δ 112 ppm.

Infrared (IR) Spectroscopy :

  • Stretching vibrations for C–Br (550–650 cm⁻¹), C–N (1250–1350 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) are characteristic.

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 226 (M⁺), with isotopic patterns consistent with bromine (1:1 ratio for M⁺ and M+2).
  • Fragmentation pathways include loss of Br (Δm/z = 79) and sequential elimination of methyl groups.

Tautomeric Behavior and Electronic Structure Calculations

  • Tautomerism : The 1H-pyrazolo[3,4-b]pyridine scaffold exhibits tautomerism between 1H- and 2H-forms. However, methylation at N1 locks the tautomeric equilibrium, favoring the 1H-configuration.
  • Electronic Structure :
    • HOMO-LUMO gap : Calculated at 4.2 eV using B3LYP/6-311+G*, indicating moderate reactivity.
    • Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions between the lone pair of N1 and the σ orbital of C4–Br, stabilizing the structure.
    • Electrostatic potential maps : Show electron-deficient regions at C4 (due to bromine’s inductive effect) and electron-rich zones at N1 and N3.

Properties

IUPAC Name

4-bromo-1,6-dimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTYUPBHWHJMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reaction from 2-Chloro-3-Pyridinecarboxaldehyde

A foundational method involves a ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde as the starting material. The process employs hydroxylamine hydrochloride as a catalyst in dimethylformamide (DMF) with triethylamine as a base:

Procedure :

  • Reagents :
    • 2-Chloro-3-pyridinecarboxaldehyde (141.3 mmol)
    • Hydroxylamine hydrochloride (1–5 equivalents relative to aldehyde)
    • DMF (solvent), triethylamine (base)
  • Conditions :

    • Temperature: 60°C
    • Reaction time: 6–8 hours
  • Workup :

    • Post-reaction, the mixture is cooled, extracted with ethyl acetate, and purified via column chromatography.

Yield : 43–85% (dependent on hydroxylamine stoichiometry).

Key Observations :

  • Excess hydroxylamine (2.5:1 molar ratio) maximizes yield (85%) by facilitating complete cyclization.
  • DMF enhances solubility and reaction kinetics compared to polar aprotic solvents like acetonitrile.

Suzuki-Miyaura Cross-Coupling of Preformed Pyrazolo[3,4-b]pyridine

A palladium-catalyzed cross-coupling strategy enables late-stage bromination of the pyrazolo[3,4-b]pyridine core:

Procedure :

  • Starting Material : 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine.
  • Bromination :
    • Reagent: N-Bromosuccinimide (NBS, 1.1 equivalents)
    • Solvent: Chloroform or dichloromethane
    • Catalyst: Azobisisobutyronitrile (AIBN, radical initiator)
    • Conditions: Reflux for 12–24 hours.

Yield : 70–75%.

Mechanistic Insight :

  • Bromination occurs regioselectively at the 4-position due to electron-deficient character of the pyridine ring.
  • AIBN generates bromine radicals, promoting homolytic substitution.

Halogen Exchange via Iodination-Bromination

An indirect route involves iodination followed by bromine displacement, though this is less common:

Steps :

  • Iodination :
    • 5-Bromo-1H-pyrazolo[3,4-b]pyridine is treated with iodine and potassium hydroxide in DMF.
    • Yield: 82.5% for 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
  • Bromine Displacement :
    • Copper-catalyzed Ullmann-type reaction with NaBr under heating.

Limitations :

  • Lower efficiency (50–60% yield) due to competing side reactions.

Optimization Strategies

Solvent and Catalyst Screening

Parameter Optimal Condition Impact on Yield
Solvent DMF Maximizes solubility and reaction rate
Catalyst Hydroxylamine HCl Facilitates imine formation and cyclization
Base Triethylamine Neutralizes HCl byproduct, preventing side reactions

Temperature and Stoichiometry

  • Temperature : Reactions conducted at 60°C balance kinetics and decomposition risks.
  • Hydroxylamine Ratio : A 2.5:1 molar ratio (relative to aldehyde) is critical for >80% yield.

Analytical Characterization

Spectroscopic Data

Technique Data (Compound: 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine)
1H NMR (CDCl3) δ 2.65 (s, 3H, CH3), 3.98 (s, 3H, CH3), 7.22 (d, 1H), 8.66 (d, 1H)
13C NMR δ 21.4 (CH3), 40.1 (CH3), 112.8–150.2 (aromatic carbons)
HRMS [M+H]+: 226.08 (calc. 226.07)

Purity and Stability

  • HPLC Purity : >97% when using column chromatography.
  • Storage : Stable at 2–8°C under inert atmosphere for >12 months.

Applications in Drug Discovery

This compound serves as a key intermediate in:

  • TLR7/8/9 Inhibitors : Used in compounds targeting autoimmune diseases.
  • Kinase Inhibitors : Functionalized via cross-coupling to generate CDK and GSK-3 inhibitors.

Chemical Reactions Analysis

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

Cell Line Concentration (μM) Effect on Apoptosis
MDA-MB-2311Morphological changes observed
HepG210Caspase-3 activity increased by 1.33–1.57 times

The mechanism of action often involves the inhibition of specific kinases and destabilization of microtubules, which are critical for cancer cell division and survival .

Antimicrobial Properties
The compound exhibits notable antibacterial and antifungal activities. Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit the growth of various bacterial strains by targeting essential enzymes involved in bacterial metabolism:

Activity Type Target Observed Effect
AntibacterialBacterial enzymesInhibition of growth
AntiviralViral replicationReduced viral load

In particular, compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound extend beyond anticancer and antimicrobial properties. It has also been studied for its antioxidant capabilities and potential as a selective inhibitor for various enzymes:

  • Antioxidant Activity : Compounds have demonstrated moderate to good antioxidant properties through assays such as DPPH and superoxide radical scavenging.
  • Enzyme Inhibition : The compound's structure allows it to interact with various biological targets, making it a candidate for drug development aimed at diseases like cancer and infections.

Synthetic Applications

The synthesis of this compound typically involves several steps that include bromination and methylation reactions. The synthetic routes are optimized to ensure high yield and purity:

Step Reagents/Conditions
BrominationUsing bromine or brominating agents
MethylationMethylating agents under controlled conditions
CyclizationFormation of the pyrazolo[3,4-b]pyridine core

These synthetic methods are crucial for producing derivatives that can be used in various applications across medicinal chemistry and material sciences .

Case Studies

Several case studies illustrate the compound's efficacy in real-world applications:

  • Case Study 1 : A study published in Pharmaceutical Research demonstrated that a derivative of this compound exhibited significant inhibition of cancer cell lines with low nanomolar IC50 values against specific kinases involved in tumor growth .
  • Case Study 2 : Research published in Journal of Medicinal Chemistry outlined the synthesis and biological evaluation of several derivatives that displayed enhanced antibacterial activity compared to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, upon activation by their ligands, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can potentially halt the progression of cancers driven by TRK overexpression or mutations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Compound Name Substituents Key Features
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Br (C4), Me (C1, C6) High electrophilicity at C4; methyl groups enhance stability
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Br (C5), Me (C4, C6), NH₂ (C3) Amine group enables hydrogen bonding; bromine at C5 alters reactivity
4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters Anilino (C4), COOR (C5) Ester groups improve solubility; anilino moiety enhances antileishmanial activity
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (C4), CF₃ (C3) CF₃ group increases metabolic stability and binding affinity
4-Amino-1H-pyrazolo[3,4-b]pyridine derivatives NH₂ (C4), variable substituents (C3, C6) Amino group facilitates derivatization; substituents modulate antimicrobial activity
Anticancer Activity
  • 4-Anilino derivatives: Demonstrated potent antileishmanial activity (IC₅₀: 0.12 µM) due to hydrophobic interactions with parasite enzymes .
  • CF₃-substituted analogues : Enhanced activity against kinases (e.g., DYRK1A/B) via improved target binding .
Antimicrobial Activity
  • 4-Amino derivatives: Chloro substituents reduce antibacterial activity (MIC: >100 µg/mL), while methyl groups at C6 moderately improve efficacy (MIC: 25–50 µg/mL) .
  • 5-Bromo-4,6-dimethyl-3-amine : Exhibited selective inhibition against Gram-positive bacteria (MIC: 12.5 µg/mL) due to NH₂-mediated membrane disruption .
Antioxidant and Anti-inflammatory Profiles
  • Dihydropyridine-fused derivatives : Showed radical scavenging activity (IC₅₀: 10–20 µM) via electron-donating substituents .

Pharmacological Potential and Challenges

  • This compound : Its bromine atom allows further functionalization into prodrugs or targeted therapies, but metabolic instability remains a concern.
  • CF₃-containing analogues : Superior pharmacokinetics but require optimization to reduce toxicity .
  • 3-Amino derivatives: High synthetic complexity due to intermediate instability, necessitating protection/deprotection strategies .

Biological Activity

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, characterized by a bromine atom at the 4th position and two methyl groups at the 1st and 6th positions. This compound has garnered attention in medicinal chemistry due to its potential as a scaffold for developing small-molecule inhibitors targeting tropomyosin receptor kinases (TRKs), which play significant roles in various cancers.

  • Molecular Formula : C8H8BrN3
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 1783407-55-5
  • InChI Key : QCTYUPBHWHJMRE-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its interaction with TRKs. Upon binding to these receptors, it initiates downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation and survival. This interaction positions the compound as a promising candidate in cancer therapeutics.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. Specifically:

  • In vitro Studies : this compound has shown antiproliferative effects against various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancers .
  • In vivo Studies : Animal models have demonstrated that this compound can inhibit tumor growth effectively, suggesting its potential as an anticancer agent .

Other Biological Activities

Beyond its anticancer properties, this compound also exhibits:

  • Antibacterial Activity : Some studies have reported that pyrazolo[3,4-b]pyridines can act against bacterial strains .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties in various models .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other derivatives in the pyrazolo family:

CompoundSubstituentsBiological Activity
1H-Pyrazolo[3,4-b]pyridineNoneLess specific activity
6-Bromo-1H-pyrazolo[3,4-b]pyridineBromine at position 6Altered reactivity
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridineChlorine instead of BromineDifferent potency as TRK inhibitor

This table illustrates how structural modifications can significantly influence the biological properties of these compounds.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on TRK Inhibition : A study demonstrated that this compound effectively inhibits TRK activity in vitro and shows promise in reducing tumor size in xenograft models .
  • Synthesis and Evaluation : A comprehensive evaluation of various derivatives revealed that modifications at the bromine position could enhance or diminish biological efficacy .

Future Directions

Given the promising results associated with this compound:

  • Further Research : Continued exploration into its mechanism of action and potential side effects is essential.
  • Clinical Trials : Future clinical trials will be necessary to evaluate its safety and efficacy in human subjects.

Q & A

Q. What are the common synthetic routes for 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : The synthesis typically involves bromination and cyclization steps. For pyrazolo[3,4-b]pyridine derivatives, a common approach is nucleophilic aromatic substitution using 4-chloro precursors (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine) with brominating agents like N-bromosuccinimide (NBS). Cyclization reactions under reflux conditions in ethanol or acetonitrile, often catalyzed by acids or bases, are employed to form the heterocyclic core . Ultrasound-assisted synthesis has also been reported to enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT experiments) is critical for confirming substituent positions and ring structure. Mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns. Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~500–600 cm⁻¹). X-ray crystallography is recommended for resolving ambiguities in regiochemistry, as demonstrated in phosphoramidate derivatives of pyrazolo[3,4-b]pyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol under reflux improves cyclization efficiency .
  • Catalysts : Use Lewis acids (e.g., SnCl₄) to accelerate bromination or coupling steps .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like dehalogenation .
  • Workup Strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product from byproducts .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out regiochemical discrepancies .
  • Meta-Analysis : Compare data across studies using tools like molecular docking to assess binding affinity variations due to substituent positioning (e.g., bromine vs. methyl groups) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the 3- or 5-positions to probe steric/electronic effects on kinase inhibition (e.g., replacing bromine with electron-withdrawing groups like -CF₃) .
  • Bioisosteric Replacement : Substitute the pyridine ring with thienopyrimidine to evaluate hybridization effects on solubility and target binding .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding with ATP-binding pockets .

Key Recommendations

  • Prioritize X-ray crystallography for unambiguous structural confirmation .
  • Use kinase inhibition assays (e.g., EGFR or VEGFR) to benchmark activity against clinical candidates .
  • Leverage hybrid synthetic methods (e.g., ultrasound + catalysis) for scalable production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.